1-[[4-(Pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium;bromide
Description
The exact mass of the compound N,N'-4-Xylylenebis(pyridinium) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
14208-10-7 |
|---|---|
Molecular Formula |
C18H18BrN2+ |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-[[4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium bromide |
InChI |
InChI=1S/C18H18N2.BrH/c1-3-11-19(12-4-1)15-17-7-9-18(10-8-17)16-20-13-5-2-6-14-20;/h1-14H,15-16H2;1H/q+2;/p-1 |
InChI Key |
MRNXNYOVVRYWEZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)C[N+]3=CC=CC=C3.[Br-] |
Pictograms |
Irritant |
Synonyms |
4-DPX alpha,alpha'-dipyridinium p-xylene dibromide N,N'-4-xylylenebis(pyridinium bromide) N,N'-4-xylylenebis(pyridinium) p-xylenebis(pyridinium bromide) p-xylylene bis(pyridinium) bromide |
Origin of Product |
United States |
Significance in Advanced Chemical Research
The primary significance of N,N'-4-Xylylenebis(pyridinium) in advanced chemical research lies in its role as a cationic fluorescence quencher. scbt.comsigmaaldrich.com It is frequently used in conjunction with the fluorescent dye 8-amino-1,3,6-naphthalenetrisulfonic acid (ANTS). nih.govnih.gov This ANTS/DPX system is a powerful tool for studying the permeability and integrity of lipid membranes and liposomes. sigmaaldrich.comnih.gov
Detailed research findings have demonstrated its utility in various experimental setups:
Membrane Fusion and Permeability: Researchers utilize the ANTS/DPX assay to monitor the fusion of liposomes. nih.gov When vesicles containing ANTS fuse with vesicles containing DPX, the quencher comes into close proximity with the fluorophore, causing a decrease in fluorescence intensity, which signals the intermixing of their aqueous contents. nih.gov This method has been instrumental in studying phenomena like proton-induced membrane fusion. nih.gov
Lipid Interactions: The compound has been employed as a model system to investigate lipid interactions in vesicles designed to mimic the stratum corneum, the outermost layer of the skin. nih.gov These studies help in understanding the effects of lipid composition, pH, and the presence of ions like calcium on the stability and interaction of skin lipids. nih.gov
Enzyme Inhibition: Beyond its use in fluorescence quenching, N,N'-4-Xylylenebis(pyridinium) has been identified as a weak inhibitor of the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). chemicalbook.commedchemexpress.eu
Its application spans biochemistry, analytical chemistry, and molecular interaction studies, making it a versatile tool for researchers. pubcompare.ai
Overview of Dicationic Pyridinium Architectures Within Organic Chemistry
Quaternization Reactions for Pyridinium Salt Formation
The cornerstone of synthesizing N,N'-4-Xylylenebis(pyridinium) and related structures is the quaternization reaction. This is a type of SN2 reaction where the nitrogen atom of a pyridine derivative acts as a nucleophile, attacking an alkyl halide and displacing the halide to form a new carbon-nitrogen bond. This process transforms the neutral pyridine into a positively charged quaternary pyridinium salt.
The most direct synthesis of N,N'-4-Xylylenebis(pyridinium) involves the reaction of two equivalents of pyridine with one equivalent of a 1,4-bis(halomethyl)benzene, most commonly p-xylylene dibromide. rsc.orgosti.gov The reaction proceeds in a stepwise manner, with the first quaternization forming a mono-pyridinium intermediate, which then undergoes a second quaternization at the other benzylic halide position to yield the final dicationic product.
The general reaction is as follows: 2 C₅H₅N + BrCH₂C₆H₄CH₂Br → [C₅H₅N⁺-CH₂C₆H₄CH₂-N⁺C₅H₅] 2Br⁻
This method is versatile and allows for the creation of a diverse range of analogous systems by varying the pyridine derivative or the xylylene linker. For example, using substituted pyridines allows for the introduction of various functional groups onto the pyridinium rings. nih.govacs.org Similarly, employing ortho- or meta-xylylene dihalides as the linker results in geometric isomers of the final bis(pyridinium) salt. nih.gov
The success and efficiency of the synthesis are highly dependent on the chosen reaction conditions and reagents.
Reagent Selection: Benzylic halides are preferred linking agents due to their higher reactivity compared to aliphatic ones. rsc.org p-Xylylene dibromide is frequently used because the carbon-bromine bond is more labile than the carbon-chlorine bond, leading to faster reaction rates. rsc.org
Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN) and dimethylformamide (DMF) are commonly used as they can effectively solvate the charged species formed during the reaction, thus promoting the SN2 mechanism. nih.govmdpi.com Reactions can also be performed under solvent-free conditions, which can lead to significantly reduced reaction times and increased yields. nih.gov
Temperature: The reaction is often carried out at elevated temperatures, such as the reflux temperature of the solvent, to provide sufficient energy to overcome the activation barrier of the reaction. nih.govacs.orgnih.gov However, some reactions with highly reactive linkers like m-xylene (B151644) dibromide can proceed efficiently even at room temperature. nih.govacs.org
Microwave-Assisted Synthesis: A modern approach involves microwave-assisted solvent-free reactions. This technique can drastically reduce reaction times (up to 20-fold) and increase yields, while also simplifying the work-up procedure and being more environmentally friendly. nih.gov
Below is a table summarizing typical reaction conditions for the synthesis of xylylenebis(pyridinium) systems.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Method | Yield |
| 4-Methyl-N-(pyridin-3-yl)benzamide | m-Xylene dibromide | Acetonitrile (CH₃CN) | Room Temperature | Conventional | 88% |
| 4-Methyl-N-(pyridin-3-yl)benzamide | m-Xylene dibromide | Acetonitrile (CH₃CN) | Reflux | Conventional | 90% |
| 4-Methyl-N-(pyridin-3-yl)benzamide | m-Xylene dibromide | Silica Gel | Microwave | 95% | |
| 2-Aminopyridine | m-Xylene dibromide | Acetonitrile (CH₃CN) | Room Temperature | Conventional | 92% |
Strategic Derivatization of the Pyridinium Core
The properties and reactivity of the resulting bis(pyridinium) salt can be finely tuned by strategically modifying the pyridine ring prior to quaternization.
The nature and position of substituents on the pyridine ring have a profound impact on the quaternization reaction.
Electronic Effects: The nucleophilicity of the pyridine nitrogen is a key factor. Electron-donating groups (like alkyls) enhance the electron density on the nitrogen atom, making it a stronger nucleophile and thus accelerating the reaction rate. Conversely, strong electron-withdrawing groups (like -CONH) deactivate the pyridine nitrogen, making the quaternization reaction more difficult. researchgate.net
Steric Effects: The size and position of substituents can sterically hinder the approach of the xylylene linker to the nitrogen atom. Substituents at the 2- and 6-positions (ortho to the nitrogen) can significantly slow down or even prevent the reaction. This is due to the steric clash between the substituent and the incoming electrophile. For this reason, pyridines substituted at the 3- or 4-positions are more readily quaternized. This steric hindrance can be a useful tool for achieving site-selectivity in molecules with multiple potential reaction sites. nih.gov For example, in poly(4-vinylpyridine), the reactivity can deviate from its small-molecule counterpart at high conversions due to steric effects from the polymer backbone. nih.gov
Chemical Reactivity and Mechanistic Investigations of N,n 4 Xylylenebis Pyridinium
Nucleophilic Addition Pathways to the Pyridinium (B92312) Moiety
The electron-deficient nature of the pyridinium ring in N,N'-4-Xylylenebis(pyridinium) makes it susceptible to nucleophilic attack. The regioselectivity of this addition is a key aspect of its chemistry, with the C2, C4, and C6 positions being the most electrophilic.
Regioselective Functionalization, including C4-Selective (Hetero)arylation
Recent advancements in organic synthesis have highlighted the ability to achieve high regioselectivity in the functionalization of pyridinium salts. While nucleophilic additions to pyridinium salts can occur at the C2 or C4 positions, specific reaction conditions and activating groups on the nitrogen atom can direct the attack to the C4 position. For instance, the use of N-aminopyridinium salts has been shown to be a highly efficient strategy for C4-selective (hetero)arylation of pyridines. nih.govrsc.orgnih.gov This methodology proceeds at room temperature in the presence of a base and without the need for a metal catalyst or an oxidant. nih.govrsc.orgnih.gov
The reaction is believed to commence with the base-induced deprotonation of the (hetero)arene nucleophile, which then undergoes a nucleophilic addition to the C4 position of the pyridinium salt. Subsequent base-assisted rearomatization of the pyridine (B92270) ring leads to the C4-functionalized product. rsc.org This approach allows for the installation of various electron-rich (hetero)aryl groups onto the pyridine core. nih.govrsc.orgnih.gov
Visible-light-induced methods have also emerged for the C4-selective functionalization of pyridinium salts. For example, the β-carbonyl alkylation at the C4 position of pyridines has been achieved using cyclopropanols and N-amidopyridinium salts under photocatalysis. mdpi.com This process involves a hydrogen-atom transfer between a generated sulfonamidyl radical and the cyclopropanol (B106826) to form a β-carbonyl radical, which then attacks the C4 position of the pyridinium salt. mdpi.com
Table 1: Examples of C4-Selective Functionalization of Pyridinium Salts (Illustrative data based on general pyridinium salt reactivity)
| Nucleophile | Pyridinium Salt Activator | Reaction Conditions | Product | Reference |
| Indole | N-amino | Base, Room Temperature | C4-Indolylpyridine | rsc.org |
| Naphthol | N-amino | Base, Room Temperature | C4-(Naphthoxy)pyridine | rsc.org |
| 1-Phenyl-1-propanol | N-amido | Visible Light, Photocatalyst | C4-(1-Oxo-1-phenylpropan-2-yl)pyridine | mdpi.com |
Elucidation of Base-Induced Deprotonation and Rearomatization Mechanisms
The protons on the carbon atoms of the pyridinium ring, particularly at the C2, C4, and C6 positions, exhibit enhanced acidity due to the positive charge on the nitrogen atom. In the presence of a suitable base, deprotonation can occur, leading to the formation of a pyridinium ylide or a dihydropyridine (B1217469) intermediate.
The mechanism of base-induced elimination reactions of N-substituted pyridinium salts has been studied, revealing pathways that can involve an intermediate carbanion (E1cb mechanism). The stability of this carbanion is influenced by the substituents on the pyridine ring and the nature of the N-substituent. Rearomatization of the resulting intermediates is a key driving force for many reactions of pyridinium salts.
Photochemical Transformations and Rearrangement Processes
The photochemistry of pyridinium salts is rich and complex, leading to a variety of skeletal rearrangements. These transformations are often initiated by the absorption of UV light, leading to excited states that can undergo isomerization and cycloaddition reactions.
Photoinduced Ring Contraction, Enlargement, and Cleavage Patterns
Upon photoirradiation, pyridinium salts can undergo a remarkable transformation involving valence isomerization to Dewar pyridine and benzvalene-type intermediates. These highly strained intermediates can then react with nucleophiles or undergo further rearrangements. A common photochemical reaction of pyridinium salts is a ring contraction to form pyrrolidine (B122466) derivatives. nih.govabdurrahmanince.net This process often proceeds through a series of steps involving the formation of bicyclic intermediates. For instance, photo-promoted reactions of pyridines with silylborane have been shown to yield pyrrolidine derivatives via a 2-silyl-1,2-dihydropyridine intermediate. nih.govabdurrahmanince.net
Metal-Catalyzed Reactions Involving Pyridinium Intermediates
The reactivity of pyridinium salts can be further expanded through the use of transition metal catalysts. These catalysts can engage with pyridinium intermediates in various ways to facilitate cross-coupling and other transformations.
Palladium-Catalyzed Allylation via N-Allyl Alkylidene Dihydropyridine Formation
A notable example of metal-catalyzed reactions involving pyridinium intermediates is the palladium-catalyzed allylation of alkylpyridines. semanticscholar.org In this process, the pyridine is first N-allylated to form an N-allyl pyridinium salt. Treatment with a base generates an N-allyl alkylidene dihydropyridine intermediate. semanticscholar.org This nucleophilic intermediate can then react with a (π-allyl)palladium(II) electrophile. Subsequent oxidative addition of Pd(0) to the regenerated N-allyl pyridinium cation leads to the allylated pyridine product and regenerates the active palladium catalyst. semanticscholar.org This methodology provides a powerful tool for the introduction of allyl groups at the picolyl positions of 2- and 4-alkylpyridines. semanticscholar.org
Supramolecular Chemistry and Host Guest Recognition Involving N,n 4 Xylylenebis Pyridinium Systems
Construction of Mechanically Interlocked Molecules
Mechanically interlocked molecules (MIMs) are architectures where two or more components are linked not by covalent bonds but by their physical entanglement. researchgate.net The N,N'-4-Xylylenebis(pyridinium) moiety has proven to be an exceptional "axle" component for the templated synthesis of such structures, including pseudorotaxanes and rotaxanes.
Pseudorotaxane and Rotaxane Assembly with Pyridinium (B92312) Axles
The formation of pseudorotaxanes, which are precursors to rotaxanes, often relies on non-covalent interactions to thread a linear guest molecule through a macrocyclic host. The electron-poor pyridinium units of the N,N'-4-Xylylenebis(pyridinium) axle are highly attractive to electron-rich macrocycles, facilitating a self-assembly process. This templating effect is crucial for the efficient synthesis of nih.govrotaxanes and more complex structures like nih.govrotaxanes and beilstein-journals.orgrotaxanes. nih.gov
The synthesis of these interlocked molecules can be achieved through various strategies, including clipping, capping, and active template reactions. nih.govnih.gov For instance, a bistable nih.govrotaxane can be constructed using a three-component clipping reaction starting from a thread containing two recognition sites. rsc.org The resulting mechanically interlocked structure can then be further functionalized.
Design Principles for Molecular Shuttles and Switches
The dynamic nature of the non-covalent interactions within rotaxanes allows for the development of molecular machines, such as shuttles and switches. frontiersin.org In these systems, the macrocyclic "wheel" can be induced to move between different recognition sites, or "stations," along the linear "axle." The N,N'-4-Xylylenebis(pyridinium) unit can serve as one of these stations.
The movement of the macrocycle can be controlled by external stimuli, such as changes in pH, light, or the presence of competing guests. nih.govfrontiersin.org For example, in a nih.govrotaxane molecular shuttle, a dibenzo-24-crown-8 (DB24C8) macrocycle can be switched between an ammonium station and a N-methyltriazolium station through protonation and deprotonation. frontiersin.org The preference of the macrocycle for a particular station is governed by the relative strength of the non-covalent interactions.
Fundamental Molecular Recognition Phenomena
The ability of N,N'-4-Xylylenebis(pyridinium) to participate in specific host-guest interactions is fundamental to its role in supramolecular chemistry. These interactions are driven by a combination of forces, including ion-dipole, hydrogen bonding, and hydrophobic interactions.
Non-Covalent Interactions with Macrocyclic Receptors (e.g., Cucurbiturils)
Cucurbiturils are a family of barrel-shaped macrocyclic hosts that are particularly adept at encapsulating cationic guests within their hydrophobic cavity. wikipedia.orgnih.gov The N,N'-4-Xylylenebis(pyridinium) dication exhibits strong binding affinity for cucurbit uril (CB ). nih.gov This interaction is driven by a combination of hydrophobic effects, with the xylyl group residing in the cavity, and ion-dipole interactions between the positively charged pyridinium groups and the carbonyl portals of the cucurbituril. wikipedia.org
Studies have shown that CB displays a significant binding selectivity for the bis(pyridinium)-1,4-xylylene unit over other guest moieties like 4,4'-bipyridinium. nih.gov This selectivity is crucial for the controlled assembly of supramolecular structures. The binding affinities can be quantified using techniques such as ¹H NMR spectroscopy.
| Host | Guest | Binding Constant (Kₐ) in D₂O |
| Cucurbit uril (CB ) | N,N'-4-Xylylenebis(pyridinium) | High (Specific value dependent on conditions) |
This table illustrates the strong interaction between cucurbiturils and the pyridinium guest. The exact binding constant can vary based on experimental conditions such as temperature and solvent.
Specific Recognition of Anionic Species
The electron-deficient nature of the pyridinium rings in N,N'-4-Xylylenebis(pyridinium) also allows it to act as a recognition site for anions. researchgate.netutas.edu.au This interaction is primarily electrostatic, with the positively charged pyridinium nitrogen atoms attracting negatively charged species. The binding can be further enhanced by the formation of hydrogen bonds between the anion and C-H bonds on the pyridinium ring. researchgate.net
The incorporation of pyridinium moieties into larger, preorganized structures like macrocycles or mechanically interlocked molecules can lead to highly selective anion receptors. researchgate.net The geometry and charge density of the host system can be tailored to complement specific anions, leading to enhanced binding affinities and selectivities. researchgate.net
Interactions at Model Biological Interfaces
The interactions of supramolecular systems with biological membranes are of significant interest for applications in areas such as drug delivery and sensing. d-nb.infonih.gov The cationic and amphiphilic nature of N,N'-4-Xylylenebis(pyridinium) and its derivatives suggests that they can interact with the lipid bilayers of cell membranes.
Membrane Permeabilization Mechanisms with Phospholipid Vesicles
N,N'-4-Xylylenebis(pyridinium) (DPX) is primarily utilized as a tool to study membrane permeabilization rather than as an agent that causes it. Its utility is most prominent in the ANTS/DPX leakage assay, a widely used method to monitor the release of a vesicle's aqueous contents. thermofisher.com In this assay, the fluorophore 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) and the quencher DPX are co-encapsulated at high concentrations within phospholipid vesicles, such as liposomes.
The mechanism of the assay relies on collisional quenching. thermofisher.com When ANTS and DPX are in close proximity within the intact vesicle, the fluorescence of ANTS is efficiently quenched by DPX. If the vesicle's membrane is compromised by a permeabilizing agent (e.g., a peptide, protein, or small molecule), the encapsulated contents are released into the external medium. nih.gov This release leads to the dilution of both ANTS and DPX, which significantly reduces the quenching effect and results in a measurable increase in ANTS fluorescence. thermofisher.com
Therefore, DPX helps to elucidate the permeabilization mechanisms of other substances by providing a clear and quantifiable signal of membrane disruption. The assay can differentiate between a graded release of contents, where small pores might form, and an all-or-none release, indicative of complete vesicle lysis. nih.gov
Table 1: Components of the ANTS/DPX Vesicle Leakage Assay
| Component | Chemical Name | Role in Assay |
| ANTS | 8-aminonaphthalene-1,3,6-trisulfonic acid | Fluorophore |
| DPX | N,N'-p-Xylylenebis(pyridinium) bromide | Quencher |
| Vesicles | e.g., Liposomes (POPC/POPG) | Model Membrane System |
| Permeabilizing Agent | Substance under investigation | Induces membrane leakage |
This interactive table summarizes the key components used in the ANTS/DPX assay to study membrane permeabilization.
Investigation of Lipid Mixing and Membrane Fusion Assays
In the context of membrane fusion, N,N'-4-Xylylenebis(pyridinium) (DPX) is a key component of a classic assay that monitors the mixing of aqueous contents between two distinct vesicle populations, which is a definitive hallmark of true fusion. nih.govthermofisher.com This method, often used alongside lipid-mixing assays, helps to distinguish between full fusion and other processes like vesicle aggregation.
The ANTS/DPX fusion assay involves preparing two separate populations of vesicles:
One population is loaded with the fluorophore ANTS (e.g., 25 mM ANTS in 40 mM NaCl). thermofisher.com
The second population is loaded with the quencher DPX (e.g., 90 mM DPX). thermofisher.com
When these two vesicle populations are mixed, no significant change in fluorescence is observed. However, upon the introduction of a fusogenic agent (such as calcium for certain anionic vesicles or specific proteins), the membranes of the ANTS-containing and DPX-containing vesicles merge. nih.gov This fusion event leads to the intermixing of their aqueous contents. As DPX comes into contact with ANTS within the newly fused vesicle, it quenches the ANTS fluorescence. thermofisher.com The rate and extent of this fluorescence decrease are directly proportional to the rate and extent of membrane fusion. nih.gov
This assay is crucial for confirming that the inner leaflets of the vesicle membranes have merged and their contents have mixed, providing more robust evidence of fusion than lipid-mixing assays alone, which only report on the merging of the outer leaflets. nih.gov
Table 2: Principles of Fluorescence Assays for Membrane Studies Involving DPX
| Assay Type | Principle | Measured Signal | Interpretation |
| Leakage Assay | Co-encapsulated ANTS and DPX are released from vesicles upon permeabilization, leading to dilution. | Increase in ANTS fluorescence. | Quantifies membrane permeabilization or lysis. |
| Fusion Assay | ANTS and DPX from separate vesicle populations mix upon membrane fusion. | Decrease in ANTS fluorescence. | Quantifies the mixing of aqueous contents, confirming fusion. |
This interactive table outlines the different principles and interpretations of assays using the ANTS/DPX system.
Chemical Recognition and Binding Studies with DNA and Related Biomolecules
While the primary application of N,N'-4-Xylylenebis(pyridinium) is in membrane assays, its structural motifs—cationic pyridinium rings and an aromatic linker—are features common to molecules that interact with nucleic acids. Molecules with planar aromatic surfaces and positive charges often act as DNA intercalators or groove binders. researchgate.neteuropeanreview.org
The dicationic nature of DPX suggests a potential for electrostatic interactions with the negatively charged phosphate backbone of DNA. The planar pyridinium rings could facilitate intercalation between DNA base pairs, a binding mode common for many pyridinium derivatives. researchgate.netnih.govnih.gov Studies on various platinum and ruthenium complexes containing pyridyl ligands, for instance, have demonstrated significant DNA binding activity, often through intercalation. nih.gov
Research on related compounds provides a framework for understanding potential interactions. For example, silver(I) complexes with bridging 1,2-bis(4-pyridyl)ethane ligands have been studied for their DNA binding affinity. researchgate.net Similarly, novel pyridine (B92270) bis-quinazoline derivatives have been specifically designed as selective stabilizers for G-quadruplex DNA structures. nih.gov While direct, detailed studies focusing solely on the DNA binding properties of N,N'-4-Xylylenebis(pyridinium) itself are not extensively documented in the searched literature, the chemical principles governing the interactions of its constituent parts are well-established in supramolecular chemistry. nih.govrsc.org The binding would likely involve a combination of electrostatic attraction and potential π-π stacking interactions with the DNA bases. researchgate.net
Electrochemical Behavior and Redox Processes of N,n 4 Xylylenebis Pyridinium
Voltammetric Characterization: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
Cyclic voltammetry (CV) is a primary technique for investigating the electrochemical properties of N,N'-4-Xylylenebis(pyridinium) and its analogs. The cyclic voltammogram for a typical viologen in solution displays two distinct and well-resolved redox waves. yu.edu.jo These waves correspond to the two successive reduction-oxidation events.
The first wave, occurring at a less negative potential, represents the reversible one-electron reduction of the colorless dication (V²⁺) to the intensely colored radical cation (V•⁺). The second wave, at a more negative potential, corresponds to the further reduction of the radical cation to the neutral species (V⁰). asianpubs.org The sharpness of the reduction peaks can sometimes be influenced by the deposition of the less soluble neutral form onto the electrode surface. asianpubs.org The ratio of the anodic to cathodic peak currents is typically close to one, and the separation between the peak potentials is approximately 60-80 mV, indicating a reversible one-electron transfer process for each step. yu.edu.jo
Differential Pulse Voltammetry (DPV) can also be employed to study these redox processes. DPV offers higher sensitivity and better resolution for determining redox potentials compared to CV, which is particularly useful for analyzing systems with complex electrochemical behavior or for quantifying low concentrations of the electroactive species.
Analysis of One-Electron and Multi-Electron Redox Events
The redox behavior of N,N'-4-Xylylenebis(pyridinium) is characterized by two sequential one-electron transfer events. This stepwise reduction is a hallmark of viologen chemistry. rsc.org
The two distinct redox processes can be represented as:
V²⁺ + e⁻ ⇌ V•⁺ (First one-electron reduction)
V•⁺ + e⁻ ⇌ V⁰ (Second one-electron reduction)
The existence of two separate, well-defined waves in the voltammogram, rather than a single two-electron wave, indicates that the radical cation intermediate (V•⁺) is a stable species under the electrochemical conditions. rsc.org The potential difference between the two redox events provides insight into the stability of this radical cation. In some specialized bis-viologen structures, where two viologen units are linked, it is possible to observe what appears to be a simultaneous multi-electron reduction if the units are electronically isolated and identical. researchgate.net However, for a molecule like N,N'-4-Xylylenebis(pyridinium), the process is fundamentally two separate one-electron events.
Substituent Effects on Redox Potentials and Electroactivity
The redox potentials of N,N'-4-Xylylenebis(pyridinium) can be precisely tuned by modifying its molecular structure, a key feature for tailoring the material for specific applications. The electronic properties of the substituents attached to the pyridinium (B92312) rings or the nature of the bridging group significantly influence the ease of reduction.
Introducing electron-withdrawing groups (e.g., cyano or nitro groups) to the aromatic rings makes the molecule more electron-deficient, which facilitates reduction. Consequently, the redox potentials shift to more positive (less negative) values. Conversely, attaching electron-donating groups (e.g., alkyl or methoxy (B1213986) groups) increases the electron density on the pyridinium rings, making reduction more difficult and shifting the redox potentials to more negative values.
For instance, studies on various viologen derivatives have shown a clear correlation between the substituent's electronic character and the resulting redox potential. Aromatic substituents, such as the xylylene bridge itself, influence the electronic structure and can lead to redox potentials that differ from simple alkyl-substituted viologens like methyl viologen. nih.govnih.gov This principle allows for the rational design of viologens with specific electrochemical properties.
Below is a data table showing representative redox potentials for common viologen compounds to illustrate the effect of N-substituents.
| Compound Name | Structure of N-substituent | First Reduction Potential (E¹₁/₂) (V vs. SCE) | Second Reduction Potential (E²₁/₂) (V vs. SCE) |
| Methyl Viologen | Methyl | -0.45 | -0.88 |
| Benzyl Viologen | Benzyl | -0.36 | -0.77 |
Note: Data presented are representative values for common viologens to illustrate substituent effects. The values can vary depending on the solvent, electrolyte, and reference electrode used.
Electrochemical Simulation and Computational Modeling of Reduction Mechanisms
Electrochemical simulations and computational modeling are powerful tools for gaining deeper insight into the reduction mechanisms of N,N'-4-Xylylenebis(pyridinium). Digital simulation of cyclic voltammograms allows for the validation of proposed reaction mechanisms and the extraction of kinetic parameters. researchgate.net
Computational chemistry, particularly using Density Functional Theory (DFT), is widely used to correlate the electronic structure of viologen derivatives with their electrochemical properties. illinois.edu Calculations can predict the energies of the molecular orbitals, with the energy of the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. A lower LUMO energy generally indicates that the molecule can more easily accept an electron, which corresponds to a more positive (less negative) reduction potential. nih.gov
Catalytic Activity and Mechanistic Insights for N,n 4 Xylylenebis Pyridinium Analogues
General Catalytic Applications in Organic Synthesis
Pyridinium (B92312) salts have been identified as highly efficient and recyclable catalysts for the synthesis of cyclic carbonates from epoxides and carbon dioxide. researchgate.net For instance, 4-(dimethylamino)pyridine hydrobromide has shown superior activity compared to conventional ionic liquids and other functionalized pyridinium salts. researchgate.net The catalytic system, often involving tertiary amines and alkali metal salts, is effective for various epoxides, achieving high yields and selectivity. researchgate.net Detailed kinetic studies of these reactions have been conducted using NMR spectroscopy to elucidate the reaction mechanism. researchgate.net
Furthermore, pyridinium-based ionic liquids have been synthesized and utilized as co-solvents to enhance the stability and activity of enzymes like Candida rugosa lipase in hydrolytic reactions. nih.gov The choice of the anion, such as bromide, can significantly increase the hydrolytic activity of the lipase. nih.gov This highlights the versatility of pyridinium structures in creating specialized reaction media. In other applications, pyridine (B92270) derivatives are foundational for producing metal-organic frameworks, corrosion inhibitors, and components for solar cells, underscoring their broad utility in materials science and catalysis. researchgate.net
Exploration of Cooperative Catalysis in Asymmetric Reactions
A key area of interest for bis(pyridinium) compounds like N,N'-4-Xylylenebis(pyridinium) is their potential in cooperative catalysis, particularly for asymmetric reactions where creating a specific chiral environment is crucial. The defined distance and orientation between the two pyridinium units can be exploited by attaching chiral auxiliaries, leading to a synergistic interaction that can amplify stereoselectivity.
While direct examples for N,N'-4-Xylylenebis(pyridinium) are specific, the principles are well-established in related systems. For example, cooperative catalysis using a chiral dinitrogen ligand with a palladium catalyst has been effective in the asymmetric assembly of C–N axially chiral scaffolds. d-nb.info This approach highlights how a well-designed chiral environment around a metal center can lead to high enantioselectivity. d-nb.info Similarly, modifying bis(imino)pyridine ligands on iron complexes has led to highly active catalysts for ethylene oligomerization, where the ligand structure plays a critical role in determining the catalytic outcome. acs.orgacs.org
The concept involves one part of the catalyst binding the substrate while the other activates the reagent, creating a highly organized transition state. This strategy aims to achieve high enantiomeric excess in products, which is a primary goal in modern synthetic chemistry.
Table 1: Representative Enantioselectivity in Asymmetric Catalysis
| Reaction Type | Catalyst System | Chiral Strategy | Achieved Enantiomeric Excess (ee) |
| C-N Axial Chirality Synthesis | Pd / Chiral Biimidazoline Ligand | Chiral Ligand Design | 60% |
| Olefin Polymerization | Pyridine-bis(imine) Iron Complexes | Ligand Modification | N/A (Focus on activity/selectivity) |
| Ethylene Oligomerization | Bis(imino)pyridine Iron Complexes | Ligand Environment Tuning | N/A (Focus on activity/selectivity) |
Elucidation of Mechanistic Pathways in Pyridinium-Based Catalytic Cycles
Understanding the reaction mechanisms of pyridinium-based catalysts is crucial for optimizing their performance and designing new, more effective catalysts. Mechanistic studies often involve a combination of experimental techniques, such as cyclic voltammetry and spectroelectrochemistry, and computational analysis.
Studies on pyridinium electrochemistry have shown that its reduction potential is surface-dependent. For example, in the context of CO2 reduction, pyridinium can act as a pseudo-reserve of protons and, in conjunction with CO2, create an alternative pathway for hydrogen evolution. Surface-enhanced Raman (SER) spectroelectrochemistry has been used to identify adsorbed species during these processes, although it has not shown evidence for a pyridinium radical or ion in certain cases.
In photocatalytic systems, pyridinium salts can serve as radical precursors. acs.org Mechanistic investigations using Stern-Volmer quenching studies and cyclic voltammetry indicate that the reduction of the pyridinium salt by an excited photocatalyst via a single electron transfer (SET) event is a key step. acs.org This pathway enables the generation of N-heterocyclic radicals for reactions like C–H amination of arenes. acs.org For other catalytic reactions, such as C(sp2)-H borylation catalyzed by pyridine(diimine) iron complexes, mechanistic studies have helped identify catalyst deactivation pathways and turnover-limiting steps, guiding improvements in catalyst design. nih.gov
Table 2: Key Mechanistic Features in Pyridinium-Based Catalysis
| Catalytic Process | Key Mechanistic Aspect | Investigative Technique(s) |
| Electrocatalytic CO2 Reduction | Surface-dependent reduction of pyridinium | Cyclic Voltammetry, SER Spectroelectrochemistry |
| Photocatalytic C-H Amination | Single Electron Transfer (SET) to pyridinium salt | Stern-Volmer Quenching, Cyclic Voltammetry |
| C-H Borylation | Identification of turnover-limiting C-B formation | NMR, EPR, Mössbauer Spectroscopy, DFT Calculations |
| Epoxide/CO2 Cycloaddition | Kinetic analysis of reaction pathway | NMR Spectroscopy |
Materials Science Applications and Functional Material Design Leveraging N,n 4 Xylylenebis Pyridinium
Utilization as Building Blocks for Conjugated Polymers and Advanced Supramolecular Architectures
N,N'-4-xylylenebis(pyridinium) and its derivatives are valuable building blocks for the synthesis of n-type conjugated polymers. These polymers are of significant interest for applications in organic electronics, such as photovoltaic cells and light-emitting diodes. The pyridinium (B92312) units impart a desirable electron-deficient character to the polymer backbone, facilitating electron transport.
One notable class of polymers synthesized using pyridinium-containing precursors are poly(pyridinium phenylene)s. mit.edunih.gov These are a class of water-soluble, n-type conjugated polymers. Their synthesis often involves a cross-coupling reaction followed by a cyclization step. nih.gov The resulting polymers exhibit high electron affinities, reversible redox behavior, and significant electrical conductivity when n-doped. nih.gov For instance, certain poly(pyridinium phenylene)s have shown in-situ conductivities as high as 160 S/cm. nih.gov The planar structure enforced by the cyclic pyridinium units contributes to these high conductivity values. nih.gov
Furthermore, the pyridinium moiety can be used to activate adjacent chemical groups, enabling novel polymerization reactions. For example, a spontaneous amino-yne click polymerization has been developed using pyridinium-activated diynes to produce n-π conjugated polyelectrolytes. chemrxiv.org This method provides a straightforward route to main-chain charged conjugated polymers. chemrxiv.org
The table below summarizes the properties of some conjugated polymers incorporating pyridinium units.
| Polymer System | Key Features | Potential Applications |
| Poly(pyridinium phenylene)s | Water-soluble, n-type, high electron affinity, reversible redox behavior, high conductivity (up to 160 S/cm) nih.gov | Photovoltaic devices, electron transport layers mit.edunih.gov |
| n-π Conjugated Polyelectrolytes | Synthesized via spontaneous amino-yne click polymerization, main-chain charged chemrxiv.org | Functional polymers, emissive materials chemrxiv.org |
Integration into Metal-Organic Frameworks (MOFs) and Other Coordination Polymers
The pyridyl nitrogen atoms in N,N'-4-xylylenebis(pyridinium) and related linear dipyridyl ligands can act as excellent coordination sites for metal ions, making them valuable linkers in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The rigid nature of the xylylenebis(pyridinium) linker can lead to the formation of well-defined and porous structures.
The versatility of dipyridyl-type ligands in MOF synthesis is demonstrated by the variety of resulting structures and properties. For instance, flexible MOFs that exhibit reversible structural transitions upon gas adsorption have been synthesized using ligands like 1,2-bis(4-pyridyl)-ethylene, a structurally related compound. nist.gov These materials are promising for applications in carbon capture. nist.gov
Redox-active MOFs with interesting catalytic properties have also been developed. For example, 3D nickel and cobalt MOFs based on ferrocenyl diphosphinate and 4,4'-bipyridine (B149096) ligands have been shown to be efficient electrocatalysts for the hydrogen evolution reaction. rsc.org The incorporation of the 4,4'-bipyridine linker significantly influences the catalytic properties of these materials. rsc.org
The table below provides examples of MOFs and coordination polymers constructed from pyridyl-based ligands.
| MOF/Coordination Polymer System | Metal Ion(s) | Pyridyl-based Ligand(s) | Key Properties/Applications |
| Flexible MOF nist.gov | Nickel | 1,2-bis(4-pyridyl)-ethylene | Reversible structural transition, CO2 sorption nist.gov |
| Redox-active MOFs rsc.org | Nickel, Cobalt | 4,4'-bipyridine | Electrocatalysis, hydrogen evolution reaction rsc.org |
| Ionic Fe-based MOF nih.gov | Iron(II) | 4'-pyridyl-2,2':6',2''-terpyridine | Catalytic hydroboration of alkynes nih.gov |
| Luminescent MOFs researchgate.net | Cadmium, Zinc, Cobalt, Nickel | 4,7-di(4-pyridyl)-2,1,3-benzothiadiazole | Luminescence, chemical sensing researchgate.net |
Engineering of Functional Thin Film Materials
The ability to process conjugated polymers into thin films is crucial for their application in electronic devices. Polymers incorporating N,N'-4-xylylenebis(pyridinium)-like units can be fabricated into thin films, which exhibit interesting properties. For example, thin films of certain poly(pyridinium phenylene)s have been shown to have distinct optical properties, with absorption and emission spectra that are red-shifted compared to their precursor polymers. mit.edu This is attributed to the planar conformation of the bis-pyridinium-phenylene segments. mit.edu
These thin films have been successfully integrated into bilayer heterojunctions with p-type polymers, such as poly(2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene-vinylene) (MEH-PPV). In such structures, efficient electron transfer from the p-type polymer to the n-type pyridinium-containing polymer has been observed, demonstrating their potential for use in organic photovoltaic devices. mit.edu The quenching of the photoluminescence of the donor polymer in these bilayers indicates an effective charge separation at the interface. mit.edu
Conceptualization of Bio-Inspired Material Systems
The principles of biomimicry, which seeks to emulate nature's designs and strategies, offer a promising avenue for the development of novel materials. Nature provides numerous examples of materials with exceptional properties that are achieved through hierarchical structures and the use of relatively simple molecular building blocks. osti.gov While direct applications of N,N'-4-xylylenebis(pyridinium) in bio-inspired systems are still emerging, its properties suggest several conceptual pathways.
One area of inspiration is the development of self-shaping materials. Nature exhibits numerous examples of materials that can autonomously change their shape in response to external stimuli. rsc.org The rigid, charged nature of N,N'-4-xylylenebis(pyridinium) could be leveraged in the design of stimuli-responsive polymers or supramolecular assemblies that change their conformation or organization in response to changes in their environment, such as pH or ionic strength.
Furthermore, bio-inspired synthesis, which utilizes biological principles to create materials under ambient conditions, is a rapidly growing field. researchgate.net The water solubility of some polymers containing pyridinium units aligns with the principles of green chemistry and bio-inspired synthesis, which often occur in aqueous environments. The self-assembly properties of molecules like N,N'-4-xylylenebis(pyridinium) could be harnessed to create complex, hierarchically ordered structures, mimicking the intricate architectures found in biological materials.
Advanced Spectroscopic and Structural Characterization of N,n 4 Xylylenebis Pyridinium
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of N,N'-4-Xylylenebis(pyridinium) in solution. The symmetry of the molecule simplifies its proton NMR spectrum, making signal assignment straightforward.
The ¹H NMR spectrum of N,N'-4-Xylylenebis(pyridinium) is characterized by distinct signals corresponding to the pyridinium (B92312), xylylene, and methylene protons. Due to the electron-withdrawing effect of the quaternary nitrogen, the pyridinium protons are significantly deshielded and appear at high chemical shifts (downfield) compared to those of pyridine (B92270) itself. The molecule's C2h symmetry results in a simplified spectrum where chemically equivalent protons on both sides of the xylylene bridge have the same resonance.
The expected signals in a typical ¹H NMR spectrum (e.g., in D₂O) are:
A doublet for the two protons ortho to the nitrogen atom (α-protons) of the pyridinium rings.
A triplet for the one proton para to the nitrogen (γ-proton).
A triplet of doublets for the two protons meta to the nitrogen (β-protons).
A singlet for the four protons of the central xylylene ring.
A singlet for the four protons of the two methylene (CH₂) bridges connecting the pyridinium and xylylene rings.
The integration of these signals would correspond to a 4H:2H:4H:4H:4H ratio, confirming the structure of the dication.
Table 1: Predicted ¹H NMR Chemical Shifts for N,N'-4-Xylylenebis(pyridinium) Dication in D₂O
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridinium H-α | 8.8 - 9.0 | Doublet (d) | 4H |
| Pyridinium H-γ | 8.5 - 8.7 | Triplet (t) | 2H |
| Pyridinium H-β | 8.0 - 8.2 | Triplet of Doublets (td) | 4H |
| Xylylene C-H | 7.5 - 7.7 | Singlet (s) | 4H |
Variable-temperature (VT) NMR is a critical technique for studying the dynamic behavior of molecules in solution. researchgate.net For N,N'-4-Xylylenebis(pyridinium), VT-NMR can be used to investigate restricted rotation around the N-CH₂ or CH₂-xylyl bonds. At low temperatures, this rotation might become slow on the NMR timescale, potentially leading to the broadening of the methylene or xylylene proton signals, or even their splitting into multiple distinct signals.
More significantly, the N,N'-4-Xylylenebis(pyridinium) moiety is an excellent "axle" component for the construction of researchgate.netrotaxanes, where a macrocyclic "wheel" is mechanically interlocked onto it. In such a system, the pyridinium groups often act as recognition sites or "stations" for the macrocycle. VT-NMR is instrumental in quantifying the kinetics of the macrocycle's shuttling motion between the two pyridinium stations. researchgate.net By monitoring the coalescence of the signals for the axle's protons (e.g., the pyridinium or xylylene protons) that are differently shielded by the macrocycle at each station, one can determine the rate of shuttling and the corresponding activation energy barrier (ΔG‡) for the process.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides essential information about the molecular weight and elemental composition of the N,N'-4-Xylylenebis(pyridinium) dication.
High-resolution mass spectrometry (HRMS), particularly with techniques like Electrospray Ionization (ESI), is used to determine the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the unambiguous confirmation of the molecular formula. nih.gov For the N,N'-4-Xylylenebis(pyridinium) dication, which has a molecular formula of [C₁₈H₁₈N₂]²⁺, HRMS would detect an ion with an m/z value corresponding to half of its monoisotopic mass.
The precise measurement allows differentiation from other ions with the same nominal mass but different elemental compositions, thereby confirming the identity of the compound.
Table 2: Predicted High-Resolution Mass Spectrometry Data for N,N'-4-Xylylenebis(pyridinium) Dication
| Parameter | Value |
|---|---|
| Molecular Formula | [C₁₈H₁₈N₂]²⁺ |
| Charge (z) | 2 |
| Calculated Monoisotopic Mass | 262.1470 u |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for N,N'-4-Xylylenebis(pyridinium) salts is not publicly available, analysis of closely related structures, such as those containing pyridinium-methylene-linker motifs, allows for a detailed prediction of its solid-state characteristics. epa.govnih.gov In the solid state, the dication is expected to adopt a relatively linear and extended conformation. The central xylylene ring and the two pyridinium rings would be planar, with a specific dihedral angle between them dictated by crystal packing forces.
The crystal packing would be dominated by strong electrostatic interactions between the positively charged dication and the counter-anions (e.g., chloride or bromide). Key intermolecular interactions would include:
C–H···Anion Hydrogen Bonds: Weak hydrogen bonds between the acidic protons of the pyridinium and xylylene rings and the anions.
π-π Stacking: Offset stacking interactions between the electron-deficient pyridinium rings of adjacent dications, contributing to the stability of the crystal lattice. researchgate.net
These interactions would assemble the dications and anions into a well-defined three-dimensional supramolecular network.
Table 3: Expected Crystallographic Parameters and Interactions for a Salt of N,N'-4-Xylylenebis(pyridinium) (e.g., Dichloride)
| Parameter | Expected Feature/Value |
|---|---|
| Conformation | Extended, near-linear geometry |
| Pyridinium & Xylylene Rings | Planar |
| Dominant Interactions | Ion pairing with counter-anions |
| Hydrogen Bonding | C(pyridyl)–H···Anion, C(xylyl)–H···Anion |
Analysis of Crystal Packing and Supramolecular Arrangement
The crystal packing and supramolecular arrangement of ionic compounds like N,N'-4-Xylylenebis(pyridinium) are governed by a combination of strong electrostatic interactions and weaker non-covalent forces. While a specific crystal structure for N,N'-4-Xylylenebis(pyridinium) is not detailed in the available literature, the analysis of closely related pyridinium salts provides insight into the likely interactions that dictate its solid-state architecture.
In the crystal lattice of pyridinium derivatives, the cations and their corresponding counter-anions are often linked through hydrogen bonds. For instance, in structures of similar pyridinium bromides, N-H···Br or C-H···Br hydrogen bonds are common, connecting the ionic components into larger motifs, such as tetramer-like units or extended three-dimensional networks nih.govresearchgate.net. The geometry of the N,N'-4-Xylylenebis(pyridinium) cation, with its two pyridinium rings linked by a rigid xylylene spacer, would further influence the packing.
Electronic Absorption and Emission Spectroscopy
The electronic transitions of N,N'-4-Xylylenebis(pyridinium) salts have been characterized by UV-visible absorption spectroscopy. The absorption spectrum is dictated by the electronic structure of the pyridinium chromophores. For p-Xylene-bis(N-pyridinium bromide), the bromide salt of the compound, measurements in an aqueous solution show an absorption maximum (λmax) in the range of 256-262 nm sigmaaldrich.com. This absorption corresponds to π→π* transitions within the pyridinium rings. The molar absorptivity (ε) for this transition is reported to be between 8.6 and 9.2 sigmaaldrich.com. The electronic structure involves the π HOMO-1 and the LUMO π* orbitals cnr.it.
In related monomeric pyridyl pyridinium systems, a strong electronic interaction between subunits in multichromophoric arrangements has been noted cnr.it. The absorption spectrum of a monomeric analogue in acetonitrile (B52724) shows a maximum at 282 nm cnr.it. Conversion of neutral pyridine precursors to their N-substituted pyridinium salts typically results in a red-shift of the absorption maxima researchgate.net.
Table 1: Electronic Absorption Data for N,N'-4-Xylylenebis(pyridinium) Bromide
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Water | 256-262 | 8.6-9.2 | sigmaaldrich.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species and Spin Interactions
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as radicals. Pyridinium derivatives, particularly bipyridinium systems (viologens), are well-known for their ability to form stable radical cations upon reduction.
However, a review of the available scientific literature indicates a lack of specific EPR studies conducted on radical species derived from N,N'-4-Xylylenebis(pyridinium). While EPR has been employed to investigate complexes where pyridine acts as a ligand to a paramagnetic metal center, these studies focus on the metal's electronic environment rather than on radical species of the pyridine-containing organic molecule itself nih.gov. Therefore, there is no available data on the g-values, hyperfine coupling constants, or spin interaction phenomena for any potential radical forms of N,N'-4-Xylylenebis(pyridinium).
Computational and Theoretical Chemistry Studies on N,n 4 Xylylenebis Pyridinium
Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in characterizing the electronic landscape of N,N'-4-Xylylenebis(pyridinium). These calculations provide a detailed picture of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter that governs the molecule's electronic transitions and reactivity.
Table 1: Representative Theoretical Data for Pyridinium (B92312) Derivatives
| Compound | Calculation Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Pyridinium Cation | DFT/B3LYP | -8.5 | -3.2 | 5.3 |
| N-methylpyridinium | DFT/B3LYP | -8.2 | -3.5 | 4.7 |
| N,N'-dimethyl-4,4'-bipyridinium | DFT/B3LYP | -7.9 | -4.1 | 3.8 |
Note: This table presents illustrative data for related compounds to demonstrate the type of information obtained from DFT calculations. The values are not specific to N,N'-4-Xylylenebis(pyridinium) due to a lack of published research.
Molecular Dynamics Simulations for Understanding Host-Guest Interactions and Conformational Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of N,N'-4-Xylylenebis(pyridinium), particularly its interactions with host molecules and its own conformational flexibility. The cationic nature of the pyridinium rings makes this compound an attractive guest for various host molecules, such as cucurbit[n]urils and pillar[n]arenes, which possess electron-rich cavities.
MD simulations can model the process of a host molecule encapsulating a guest, providing insights into the binding affinities and the specific non-covalent interactions that stabilize the resulting host-guest complex. These interactions can include ion-dipole, hydrogen bonding, and van der Waals forces. For pyridinium-based guests, the simulations can reveal the preferred orientation within the host's cavity and the energetic landscape of the binding process.
Furthermore, MD simulations can be employed to explore the conformational landscape of the N,N'-4-Xylylenebis(pyridinium) dication itself. The flexibility of the xylylene linker allows for various spatial arrangements of the two pyridinium rings relative to each other. Understanding these conformational dynamics is crucial as they can significantly impact the molecule's properties and its ability to interact with other species.
Mechanistic Predictions and Validation through Computational Modeling
For instance, if N,N'-4-Xylylenebis(pyridinium) were to participate in a chemical reaction, computational methods could be used to explore the feasibility of various reaction coordinates. This could involve modeling nucleophilic or electrophilic attacks on the pyridinium rings or reactions involving the xylylene bridge. The calculated activation energies for different proposed mechanisms can then be compared with experimental kinetic data to validate the most likely reaction pathway.
Correlation and Comparison of Theoretical Data with Experimental Observations
A crucial aspect of computational chemistry is the synergy between theoretical predictions and experimental observations. The data generated from quantum chemical calculations and molecular dynamics simulations can be directly compared with experimental results, providing a deeper understanding of the system under study.
For N,N'-4-Xylylenebis(pyridinium), theoretical predictions of its electronic absorption spectrum from TD-DFT calculations can be correlated with experimentally measured UV-Vis spectra. Similarly, calculated vibrational frequencies from DFT can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes.
In the context of host-guest chemistry, the binding affinities predicted from MD simulations can be compared with experimentally determined association constants from techniques like isothermal titration calorimetry (ITC) or nuclear magnetic resonance (NMR) spectroscopy. A strong correlation between theoretical and experimental data lends credibility to the computational models and allows for a more detailed interpretation of the experimental findings.
While specific computational studies on N,N'-4-Xylylenebis(pyridinium) are limited, the established theoretical frameworks provide a robust foundation for future investigations into its properties and reactivity. Such studies will undoubtedly contribute to a more comprehensive understanding of this and related pyridinium-based compounds.
Q & A
Basic: What are the recommended solvent systems and storage conditions for preparing stable solutions of N,N'-4-xylylenebis(pyridinium) in biological assays?
Methodological Answer:
For in vivo studies, prepare stock solutions in DMSO (≤10% v/v) and dilute with saline or phosphate-buffered saline (PBS) containing 0.1–1% Tween 80 to enhance solubility. Avoid repeated freeze-thaw cycles by aliquoting solutions into single-use volumes. Storage at –20°C in airtight, light-protected vials is critical for stability . For in vitro assays, test solubility in aqueous buffers (pH 7.2–7.5) with <1% organic solvents to minimize cytotoxicity. Pre-warm solvents to 37°C to prevent precipitation during dilution .
Advanced: How can discrepancies in reported neurotoxic effects of N,N'-4-xylylenebis(pyridinium) be systematically analyzed?
Methodological Answer:
Discrepancies may arise from differences in experimental models (e.g., cell lines vs. tissue slices) or dosing regimens. To resolve this:
- Dose-Response Analysis: Use logarithmic concentration ranges (e.g., 1 nM–10 µM) to identify threshold effects.
- Model Standardization: Compare results across primary neurons, immortalized cell lines (e.g., SH-SY5Y), and ex vivo brain slices under identical oxygen/glucose conditions .
- Endpoint Harmonization: Quantify neurotoxicity via caspase-3 activation (apoptosis) and FluoroJade C staining (degeneration) in parallel .
- Control for Vascular Interactions: Assess blood-brain barrier permeability using co-culture models or in vivo microdialysis .
Basic: What analytical techniques are essential for confirming the structural integrity of N,N'-4-xylylenebis(pyridinium) post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify aromatic proton environments (δ 8.0–9.0 ppm for pyridinium) and methylene bridge integrity (δ 4.5–5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M]+ at m/z 290.36) with <5 ppm error .
- Elemental Analysis: Validate C, H, and N content within ±0.3% of theoretical values .
Advanced: How can supramolecular interactions of N,N'-4-xylylenebis(pyridinium) be engineered for hydrogen-bonded frameworks?
Methodological Answer:
- Co-Crystallization: Combine with perchlorate or hexafluorophosphate counterions to promote N–H⋯O hydrogen bonds. For example, the title compound in forms a 3D framework via N–H⋯O interactions with ClO₄⁻ .
- Ligand Design: Introduce auxiliary hydrogen-bond donors (e.g., –OH or –NH₂ groups) to pyridinium derivatives.
- X-ray Diffraction: Use single-crystal studies to map intermolecular distances (target: 2.6–3.0 Å for strong H-bonds) .
Basic: How does pH influence the stability of N,N'-4-xylylenebis(pyridinium) in aqueous solutions during biochemical assays?
Methodological Answer:
- pH 7.2–7.5: Optimal for stability in physiological buffers (e.g., PBS or HEPES).
- Acidic Conditions (pH <6): Risk of counterion exchange (e.g., bromide to chloride) and precipitation.
- Alkaline Conditions (pH >8): Pyridinium rings may undergo hydrolysis, detected via UV-Vis spectral shifts (λmax 260 nm → 275 nm) .
- Mitigation: Use buffered solutions with inert salts (e.g., NaCl) and avoid prolonged exposure to extreme pH .
Advanced: What strategies enhance the photophysical properties of N,N'-4-xylylenebis(pyridinium) derivatives for two-photon absorption (TPA) applications?
Methodological Answer:
- Structural Modifications: Introduce electron-donating groups (e.g., –NMe₂) to pyridinium cores to increase conjugation and TPA cross-sections (e.g., BMSPI in : σ₂ ≈ 600 GM at 1064 nm) .
- Counterion Selection: Use bulky anions (e.g., PF₆⁻) to reduce aggregation-caused quenching.
- Solvent Optimization: Employ low-polarity solvents (e.g., DCM) to minimize non-radiative decay .
Advanced: How can computational modeling resolve contradictions in the compound’s inhibition mechanisms across biochemical assays?
Methodological Answer:
- Docking Studies: Simulate interactions with targets (e.g., integrin αvβ6) using AutoDock Vina, focusing on pyridinium’s electrostatic contributions to binding affinity .
- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories (e.g., GROMACS).
- Kinetic Profiling: Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays (e.g., lactate dehydrogenase) .
Basic: What are validated protocols for quantifying N,N'-4-xylylenebis(pyridinium) in complex biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/ACN (gradient: 5→95% ACN in 5 min). Monitor transitions m/z 290.36 → 105.1 (quantifier) and 290.36 → 77.0 (qualifier) .
- Sample Prep: Deproteinize plasma/brain homogenates with acetonitrile (1:3 v/v) and centrifuge at 14,000 × g for 10 min .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
